4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound that features a thiazole ring, a dichloroaniline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced through a nucleophilic aromatic substitution reaction, where 3,5-dichloroaniline reacts with the thiazole intermediate.
Sulfonamide Formation: The benzenesulfonamide group is formed by reacting the thiazole-dichloroaniline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The dichloroaniline moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Another dichloroaniline derivative with similar chemical properties.
2,5-Dichloroaniline: Differing in the position of chlorine atoms, affecting its reactivity and applications.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichloroaniline and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S2.BrH/c1-3-24(4-2)28(25,26)17-7-5-13(6-8-17)18-12-27-19(23-18)22-16-10-14(20)9-15(21)11-16;/h5-12H,3-4H2,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBJKGEPUKETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrCl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.